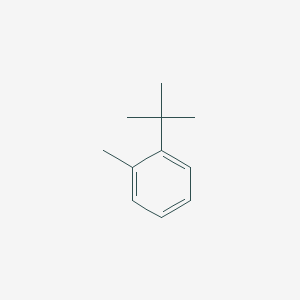

1-tert-Butyl-2-methylbenzene

Description

Structure

3D Structure

Properties

IUPAC Name |

1-tert-butyl-2-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16/c1-9-7-5-6-8-10(9)11(2,3)4/h5-8H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXHVNJGQOJFMHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7075056 | |

| Record name | Benzene, 1-(1,1-dimethylethyl)-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7075056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1074-92-6, 27138-21-2 | |

| Record name | o-tert-Butyltoluene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001074926 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, (1,1-dimethylethyl)methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027138212 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-tert-Butyltoluene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23694 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1-(1,1-dimethylethyl)-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7075056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-tert-butyl-2-methylbenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | O-TERT-BUTYLTOLUENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EZ8LVG9BTU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1-tert-butyl-2-methylbenzene: Properties, Synthesis, and Applications

Abstract: This technical guide provides a comprehensive overview of 1-tert-butyl-2-methylbenzene (also known as 2-tert-butyltoluene), an alkyl-substituted aromatic hydrocarbon. Designed for researchers, scientists, and professionals in drug development, this document delves into the compound's core chemical and physical properties, spectroscopic signatures for unambiguous identification, and common synthetic methodologies. We explore the compound's reactivity, particularly in the context of electrophilic aromatic substitution, highlighting the steric and electronic influences of its substituent groups. Furthermore, this guide discusses its current and potential applications, safety protocols, and toxicological profile, serving as an essential resource for laboratory and industrial applications.

Molecular Identity and Physicochemical Profile

This compound is an organic compound featuring a benzene ring substituted with a tert-butyl group and a methyl group at adjacent (ortho) positions.[1] This substitution pattern imparts specific steric and electronic characteristics that dictate its physical properties and chemical behavior.

Key Identifiers:

-

IUPAC Name: this compound[1]

-

Common Name: 2-tert-butyltoluene

The physical properties of this colorless to light yellow liquid are summarized in the table below.[1] Its high lipophilicity, indicated by a LogP value of approximately 3.29, and its status as a liquid at room temperature make it a candidate for use as a non-polar solvent or as a synthetic intermediate in organic chemistry.[1][3]

| Property | Value | Source |

| Melting Point | -50.32 °C | [1][2][3] |

| Boiling Point | 190.3 - 200 °C | [1][2][3] |

| Density | 0.86 - 0.89 g/cm³ | [1][2][3][4] |

| Refractive Index | 1.485 - 1.508 | [1][2][3][4] |

| Flash Point | 61.4 °C | [3] |

| Vapor Pressure | 0.754 mmHg at 25°C | [3] |

| LogP | 3.29 | [3] |

Synthesis and Mechanistic Considerations

The most prevalent method for synthesizing this compound is the Friedel-Crafts alkylation of toluene.[1] This classic electrophilic aromatic substitution reaction provides a direct route to installing the tert-butyl group onto the toluene ring.

Protocol: Friedel-Crafts Alkylation of Toluene

This protocol describes a representative laboratory-scale synthesis. The choice of a Lewis acid catalyst and a suitable alkylating agent is critical for success. Tert-butyl chloride is a common alkylating agent, which, in the presence of a catalyst like aluminum chloride (AlCl₃), generates the tert-butyl carbocation electrophile.[1]

Methodology:

-

Apparatus Setup: A flame-dried, three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a drying tube (e.g., filled with CaCl₂) to maintain anhydrous conditions.

-

Reagent Charging: The flask is charged with anhydrous toluene and a catalytic amount of aluminum chloride (AlCl₃). The mixture is cooled in an ice bath to 0-5°C.

-

Electrophile Addition: Tert-butyl chloride is added dropwise from the dropping funnel to the stirred toluene/AlCl₃ mixture over a period of 1-2 hours, maintaining the low temperature to control the reaction rate and minimize side reactions.

-

Reaction Progression: After the addition is complete, the reaction mixture is allowed to stir at low temperature for an additional hour to ensure completion.

-

Workup: The reaction is quenched by slowly adding crushed ice, followed by cold water, to decompose the aluminum chloride complex. The organic layer is separated using a separatory funnel.

-

Purification: The organic layer is washed with a dilute sodium bicarbonate solution and then with brine. It is subsequently dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure.

-

Final Distillation: The crude product is purified by fractional distillation to separate the desired ortho-isomer from the para-isomer and any unreacted starting materials.

Causality and Optimization:

-

Catalyst Choice: AlCl₃ is a strong Lewis acid, highly effective at generating the tert-butyl carbocation from tert-butyl chloride.[1] However, modern approaches sometimes utilize solid acid catalysts like Fe₂O₃-modified Hβ zeolites to improve selectivity and create a more sustainable process.[1]

-

Temperature Control: Low temperatures are crucial to suppress polyalkylation and isomerization, which are common side reactions.

-

Product Ratio: The methyl group of toluene is an ortho-, para-director. While electronic effects favor both positions, the bulky nature of the incoming tert-butyl group leads to a mixture of this compound (ortho) and 1-tert-butyl-4-methylbenzene (para).[1] Distillation is necessary to separate these isomers.

Caption: Mechanism of Friedel-Crafts Alkylation.

Spectroscopic Signature for Structural Verification

A combination of spectroscopic techniques provides a self-validating system for the unambiguous identification and purity assessment of this compound.

-

¹H NMR Spectroscopy: The proton NMR spectrum is highly characteristic. It will show a singlet for the nine equivalent protons of the tert-butyl group, typically around 1.3 ppm. A second singlet will appear for the three methyl group protons, shifted further downfield to approximately 2.3 ppm due to its direct attachment to the aromatic ring. The four aromatic protons will appear as a complex multiplet in the 7.0-7.4 ppm region.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will display distinct signals for each unique carbon environment. Key signals include the quaternary carbon of the tert-butyl group (~34 ppm), the nine equivalent methyl carbons of the tert-butyl group (~31 ppm), the methyl group attached to the ring (~20 ppm), and the various aromatic carbons between 125-145 ppm.

-

Mass Spectrometry (MS): Electron ionization mass spectrometry will show a molecular ion peak (M⁺) at m/z = 148. The most prominent peak (base peak) will be at m/z = 133, corresponding to the loss of a methyl group ([M-15]⁺) to form a stable benzylic carbocation.

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit C-H stretching vibrations for the sp³ hybridized carbons of the alkyl groups just below 3000 cm⁻¹ and aromatic C-H stretches just above 3000 cm⁻¹.[5] Characteristic absorptions for the benzene ring will also be present in the 1440-1625 cm⁻¹ region.[5] The pattern in the fingerprint region can confirm the ortho-disubstitution pattern.

Chemical Reactivity: The Interplay of Steric and Electronic Effects

The reactivity of the aromatic ring in this compound is governed by the combined influence of the methyl and tert-butyl groups.

-

Directing Effects: Both the methyl and tert-butyl groups are alkyl groups, which are activating and ortho-, para-directing in electrophilic aromatic substitution (EAS).[1][6] They donate electron density to the ring via an inductive effect, stabilizing the positively charged intermediate (the arenium ion or sigma complex).[6][7]

-

Steric Hindrance: The most significant factor in the reactivity of this molecule is the immense steric bulk of the tert-butyl group.[1] This bulk severely hinders electrophilic attack at the C6 position, which is ortho to both substituents.

-

Positional Reactivity: The C4 position (para to the methyl and meta to the tert-butyl) is the most electronically activated and sterically accessible site for electrophilic attack. The C5 position (para to the tert-butyl and meta to the methyl) is also activated. Therefore, further substitution, such as nitration or halogenation, will predominantly occur at these positions. The increased steric bulk of the tert-butyl group compared to a methyl group often favors substitution at the para position.[7][8]

Caption: Reactivity map for electrophilic substitution.

Applications in Research and Drug Development

While not a final drug product itself, this compound and related structures serve important roles in the chemical and pharmaceutical industries.

-

Synthetic Intermediate: Its primary role is as a building block or intermediate in organic synthesis.[1] It can be used to introduce a sterically demanding, lipophilic moiety into a larger molecule. For instance, it has been used as an intermediate in the synthesis of p-tert-butylbenzoic acid, a precursor for resins and polyesters.[1]

-

Fragment-Based Drug Discovery (FBDD): The tert-butylbenzene scaffold is a common fragment in medicinal chemistry. The tert-butyl group is often incorporated into drug candidates to increase metabolic stability by acting as a "steric shield," preventing enzymatic degradation of nearby functional groups.[9] However, the tert-butyl group itself can be a site of metabolism, typically hydroxylation by cytochrome P450 enzymes (like CYP2C8 or CYP2C19), which can lead to active or inactive metabolites.[9][10]

-

Solvent Properties: Due to its non-polar nature and liquid state over a wide temperature range, it can be used as a specialty solvent in certain organic reactions.[1][3]

-

Polymer Chemistry: Derivatives of tert-butylbenzene are used as initiators in polymerization reactions. For example, related compounds like 1,3-bis(2-methoxy-2-propyl)-5-tert-butylbenzene are used as difunctional initiators for living cationic polymerization, which is essential for creating block copolymers with unique properties like thermal stability and gas impermeability.[11]

Safety, Handling, and Toxicology

As with any chemical reagent, proper handling and safety precautions are paramount when working with this compound.

-

Hazards: The compound is classified as a combustible or flammable liquid.[12][13] It may cause skin, eye, and respiratory tract irritation.[12] Harmful if inhaled.[13]

-

Handling: Work should be conducted in a well-ventilated area or a chemical fume hood. Keep away from heat, sparks, open flames, and other ignition sources.[12][13] Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[13]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[12]

-

Toxicology: Detailed toxicological data is limited. Acute toxicity studies in animals suggest that high doses can lead to pulmonary injury.[14] No long-term carcinogenicity, reproductive, or developmental studies have been thoroughly evaluated.[14]

References

- Smolecule. (n.d.). Buy this compound | 1074-92-6.

- ChemicalBook. (n.d.). This compound CAS#: 1074-92-6.

- Guidechem. (n.d.). This compound 1074-92-6.

- Stenutz. (n.d.). This compound.

- Cheméo. (n.d.). Chemical Properties of Benzene, 1-butyl-2-methyl- (CAS 1595-11-5).

- NIST. (n.d.). Spectrum image in SVG format. NIST Chemistry WebBook.

- NIST. (n.d.). Benzene, tert-butyl-. NIST Chemistry WebBook.

- Chemistry Stack Exchange. (2017). What is the directive influence of the tert-butyl group in electrophilic aromatic substitution?.

- NIST. (n.d.). Benzene, tert-butyl-. NIST Chemistry WebBook.

- NIST. (n.d.). Benzene, tert-butyl-. NIST Chemistry WebBook.

- NIST. (n.d.). Benzene, 1-(1,1-dimethylethyl)-2-methoxy-4-methyl-. NIST Chemistry WebBook.

- PubChem. (n.d.). Tert-Butylbenzene | C10H14 | CID 7366.

- PubChem. (n.d.). 4-Tert-butyl-1-methoxy-2-methylbenzene | C12H18O | CID 12422264.

- U.S. EPA. (2012). Provisional Peer-Reviewed Toxicity Values for tert-Butylbenzene. PPRTV Library.

- Fisher Scientific. (2012). SAFETY DATA SHEET.

- CPAChem. (2023). Safety data sheet.

- Chemistry LibreTexts. (2019). 16.13: Electrophilic Aromatic Substitution of Substituted Benzenes.

- MSU Chemistry. (n.d.). Substitution Reactions of Benzene and Other Aromatic Compounds.

- NIST. (n.d.). Benzene, tert-butyl-. NIST Chemistry WebBook.

- ChemicalBook. (n.d.). 1-tert-Butyl-3,5-dimethylbenzene(98-19-1) 1H NMR spectrum.

- NOP - Sustainability in the organic chemistry lab course. (n.d.). 1H-NMR.

- ECHEMI. (n.d.). This compound SDS, 1074-92-6 Safety Data Sheets.

- Chemistry Stack Exchange. (2015). Order of electrophilic substitution.

- PrepChem.com. (n.d.). Preparation of tert-butylbenzene (2-methyl-2-phenylpropane).

- Reddit. (2025). Is this a valid synthesis for tert-butylbenzene?. r/chemhelp.

- ChemicalBook. (n.d.). 1074-92-6(this compound) Product Description.

- Semantic Scholar. (2010). Synthesis of 1,3,5‐tri‐tert. Butylbenzene.

- Google Patents. (n.d.). WO2013112585A1 - Synthetic methods pertaining to tert-butyl-benzene-based compounds.

- PubChem. (n.d.). 1-Butyl-2-methylbenzene | C11H16 | CID 62410.

- ChemicalBook. (n.d.). tert-Butylbenzene(98-06-6) 1H NMR spectrum.

- Hypha Discovery Blogs. (n.d.). Metabolism of t-butyl groups in drugs.

- Doc Brown's Advanced Organic Chemistry. (n.d.). Infrared spectrum of methylbenzene toluene.

- NIH. (n.d.). Metabolically Stable tert-Butyl Replacement. PMC.

- Wikipedia. (n.d.). tert-Butylbenzene.

- ResearchGate. (2025). Reaction of 1,3,5-tri-tert-butylbenzene with 2,4,6,8-tetraiodo-2,4,6,8-tetraazabicyclo[3.3.0]octane-3,7-dione.

- Filo. (2025). Explain why 1,2,4-tri-t-butylbenzene readily photo-isomerizes to the corr...

- NCBI. (n.d.). Methyl tert-butyl ether - Some Chemicals that Cause Tumours of the Kidney or Urinary Bladder in Rodents and Some Other Substances.

Sources

- 1. Buy this compound | 1074-92-6 [smolecule.com]

- 2. This compound CAS#: 1074-92-6 [m.chemicalbook.com]

- 3. Page loading... [wap.guidechem.com]

- 4. This compound [stenutz.eu]

- 5. infrared spectrum of methylbenzene toluene prominent wavenumbers cm-1 detecting functional groups present finger print for identification of methylbenzene image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. Aromatic Reactivity [www2.chemistry.msu.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. hyphadiscovery.com [hyphadiscovery.com]

- 10. Metabolically Stable tert-Butyl Replacement - PMC [pmc.ncbi.nlm.nih.gov]

- 11. WO2013112585A1 - Synthetic methods pertaining to tert-butyl-benzene-based compounds - Google Patents [patents.google.com]

- 12. fishersci.com [fishersci.com]

- 13. fr.cpachem.com [fr.cpachem.com]

- 14. hhpprtv.ornl.gov [hhpprtv.ornl.gov]

An In-depth Technical Guide to 1-tert-butyl-2-methylbenzene (CAS Number: 1074-92-6)

For Researchers, Scientists, and Drug Development Professionals

Foreword

This guide provides a comprehensive technical overview of 1-tert-butyl-2-methylbenzene, also known as 2-tert-butyltoluene. As a substituted aromatic hydrocarbon, this compound serves as a versatile intermediate in organic synthesis and holds relevance in various industrial applications. This document, intended for a scientific audience, delves into its chemical and physical properties, detailed synthesis methodologies with a focus on mechanistic understanding, characteristic spectral data for identification, and its applications, particularly as a precursor in the synthesis of fine chemicals. Furthermore, this guide outlines essential safety and handling protocols to ensure its proper use in a laboratory and industrial setting.

Compound Profile and Physicochemical Properties

This compound is an organic compound with the molecular formula C₁₁H₁₆. Its structure consists of a benzene ring substituted with a methyl group and a tert-butyl group at adjacent positions (ortho-substitution).[1][2] This substitution pattern imparts specific steric and electronic characteristics that influence its reactivity and physical properties.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 1074-92-6 | [2] |

| Molecular Formula | C₁₁H₁₆ | [1] |

| Molecular Weight | 148.24 g/mol | [3] |

| Appearance | Colorless to light yellow liquid | [1] |

| Boiling Point | ~200 °C | [1][3] |

| Melting Point | ~ -50.32 °C | [1][3] |

| Density | ~0.89 g/cm³ | [1][3] |

| Refractive Index | ~1.5075 | [1][3] |

| Vapor Pressure | 0.754 mmHg at 25°C | [3] |

| Flash Point | 61.4 ± 7.1 °C | [3] |

Synthesis and Mechanistic Insights

The primary industrial and laboratory synthesis of this compound is achieved through the Friedel-Crafts alkylation of toluene.[1] This electrophilic aromatic substitution reaction typically yields a mixture of ortho and para isomers, with the regioselectivity being a critical aspect of the synthesis.

Classical Friedel-Crafts Alkylation

The most established method involves the reaction of toluene with a tert-butylating agent, such as tert-butyl chloride or tert-butanol, in the presence of a Lewis acid catalyst.[1]

Caption: General scheme of the Friedel-Crafts alkylation of toluene.

The mechanism commences with the formation of a tert-butyl carbocation, a potent electrophile, through the interaction of the tert-butylating agent with the Lewis acid.[1] For instance, with tert-butyl chloride and aluminum chloride, the AlCl₃ abstracts the chloride ion to generate the (CH₃)₃C⁺ cation. This carbocation then attacks the electron-rich toluene ring. The methyl group of toluene is an activating, ortho-para directing group. However, the bulky nature of the tert-butyl group introduces significant steric hindrance, which influences the isomer distribution of the product.[1]

Controlling the regioselectivity to favor the ortho isomer can be challenging. Reaction conditions such as temperature, catalyst choice, and reaction time can influence the ortho/para ratio. Lower temperatures generally favor the kinetically controlled ortho product, while higher temperatures can lead to thermodynamic equilibrium, favoring the more stable para isomer.[4]

Alternative and Greener Synthetic Approaches

Concerns over the corrosive and hazardous nature of traditional Lewis acids have prompted research into more environmentally benign catalytic systems. Solid acid catalysts, particularly zeolites, have shown promise in the vapor-phase alkylation of toluene.[1][5] For example, Fe₂O₃-modified Hβ zeolites have been utilized for the alkylation of toluene with tert-butyl alcohol, demonstrating high selectivity towards the para isomer due to shape-selective effects within the zeolite pores.[5][6] While often favoring the para product, modification of zeolite catalysts can be a strategy to influence the isomer distribution.

Experimental Protocol: Synthesis and Purification

The following protocol provides a detailed methodology for the laboratory-scale synthesis of this compound via Friedel-Crafts alkylation, with an emphasis on isolating the ortho isomer.

Materials and Equipment

-

Toluene (anhydrous)

-

tert-Butyl chloride

-

Aluminum chloride (anhydrous)

-

Dichloromethane (for extraction)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Ice

-

Three-necked round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Reflux condenser with a gas trap (e.g., containing mineral oil or connected to a scrubber)

-

Separatory funnel

-

Rotary evaporator

-

Fractional distillation apparatus

Synthesis Procedure

-

Reaction Setup: Assemble a dry three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser. The top of the condenser should be fitted with a gas trap to capture the evolving HCl gas.

-

Charging Reactants: In a fume hood, charge the flask with anhydrous toluene (a molar excess is recommended to minimize polyalkylation) and anhydrous aluminum chloride (catalytic amount, e.g., 0.1 equivalents relative to tert-butyl chloride).

-

Cooling: Cool the stirred mixture to 0-5 °C using an ice bath.

-

Addition of Alkylating Agent: Add tert-butyl chloride to the dropping funnel. Slowly add the tert-butyl chloride to the reaction mixture over 30-60 minutes, ensuring the temperature remains between 0-5 °C.[4]

-

Reaction: After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 1-2 hours. The progress of the reaction can be monitored by Gas Chromatography (GC).

-

Workup: Quench the reaction by slowly pouring the cold reaction mixture over crushed ice. Transfer the mixture to a separatory funnel.

-

Extraction and Neutralization: Extract the aqueous layer with dichloromethane. Combine the organic layers and wash sequentially with cold water and a saturated sodium bicarbonate solution until the effervescence ceases. Finally, wash with brine.

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the dichloromethane and excess toluene using a rotary evaporator.

Caption: Workflow for the synthesis and purification of this compound.

Purification

The crude product will be a mixture of ortho and para isomers. These isomers can be separated by fractional distillation under reduced pressure. The boiling points of the ortho and para isomers are close, so an efficient distillation column is required for good separation. The fractions should be analyzed by GC to determine their composition.

Spectroscopic Characterization

Accurate identification of this compound relies on a combination of spectroscopic techniques.

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Expected Features |

| ¹H NMR | Aromatic protons (4H) will appear as a multiplet in the range of δ 7.0-7.4 ppm. The methyl protons (3H) will be a singlet around δ 2.3 ppm. The tert-butyl protons (9H) will appear as a singlet around δ 1.3 ppm. |

| ¹³C NMR | Expect signals for the aromatic carbons, with the substituted carbons appearing at lower field. The tert-butyl quaternary carbon will be around δ 34 ppm, and the tert-butyl methyl carbons around δ 31 ppm. The methyl carbon will be around δ 20 ppm. |

| Mass Spec. | The molecular ion peak (M⁺) will be at m/z = 148. A prominent peak at m/z = 133 will correspond to the loss of a methyl group ([M-15]⁺), which is a characteristic fragmentation of the tert-butyl group. |

| IR Spec. | Characteristic C-H stretching vibrations for aromatic and aliphatic groups will be observed around 3000 cm⁻¹. C=C stretching bands for the aromatic ring will be present in the 1450-1600 cm⁻¹ region. |

Reactivity and Applications

This compound undergoes typical reactions of an alkyl-substituted aromatic compound.

Chemical Reactivity

-

Electrophilic Aromatic Substitution: The benzene ring is activated by both the methyl and tert-butyl groups, making it susceptible to further electrophilic substitution. The steric hindrance from the tert-butyl group will significantly influence the position of the incoming electrophile.[1]

-

Oxidation: The methyl group can be oxidized to a carboxylic acid group under strong oxidizing conditions (e.g., KMnO₄), yielding tert-butylbenzoic acid derivatives.[1]

Industrial and Research Applications

This compound primarily serves as a chemical intermediate in the synthesis of more complex molecules.[1]

-

Pharmaceuticals and Agrochemicals: It is used as a building block in the synthesis of various active pharmaceutical ingredients and agrochemicals, where the tert-butyl group can impart desirable properties such as increased lipophilicity or metabolic stability.[1][7][8]

-

Solvent: Due to its relatively high boiling point and non-polar nature, it can be used as a solvent in certain organic reactions.[1]

-

Polymer Industry: Derivatives of this compound, such as p-tert-butylbenzoic acid, are used in the production of resins.[1]

Safety and Handling

This compound is a combustible liquid and should be handled with appropriate safety precautions.[9][10][11]

-

Handling: Work in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Keep away from heat, sparks, and open flames.[9]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[9]

-

First Aid: In case of skin contact, wash with soap and water. In case of eye contact, flush with plenty of water. If inhaled, move to fresh air. If ingested, do not induce vomiting and seek medical attention.

Conclusion

This compound is a valuable chemical intermediate with a well-established synthesis route via Friedel-Crafts alkylation. Understanding the reaction mechanism and controlling the regioselectivity are key to its efficient production. Its unique combination of steric and electronic properties makes it a useful building block in the synthesis of a variety of organic compounds, with applications spanning from polymer chemistry to the pharmaceutical industry. Proper handling and adherence to safety protocols are essential when working with this compound.

References

- OUCI. (n.d.). Friedel–Crafts alkylation of toluene with tert-butyl alcohol over Fe₂O₃-modified Hβ.

- Song, H., et al. (2017). Friedel–Crafts alkylation of toluene with tert-butyl alcohol over Fe2O3-modified Hβ. RSC Advances, 7(5), 2733-2741.

- ResearchGate. (2025). Friedel-Crafts Alkylation of Toluene with tert-Butyl Alcohol over Fe2O3-modified Hβ.

- Durham Technical Community College. (2009). SAFETY DATA SHEET.

- Organic Syntheses. (n.d.). Caution! tert-Butylithium is extremely pyrophoric....

- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 1000 MHz, D2O, predicted) (HMDB0061749).

- Google Patents. (n.d.). CN105669342A - Method of synthesizing p-tert-butyl toluene with caprolactam ionic liquid as catalyst.

- Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.

- CPAChem. (2023). Safety data sheet.

- ResearchGate. (2025). Mass spectrometry of tert-butylnaphthalenes - A comparison with the unimolecular fragmentation of tert-butylbenzene.

- Chemguide. (n.d.). mass spectra - fragmentation patterns.

- Doc Brown's Chemistry. (n.d.). image diagram mass spectrum of methylbenzene fragmentation pattern of ions for analysis ....

- ResearchGate. (2019). How can I separate P-nitro tert-butyl benzene from ortho and meta isomers.

- Govindaraju, V., et al. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129-153.

- ChemRxiv. (2020). Catalytic Friedel–Crafts Reactions of Unactivated Secondary Alcohols: Site-Selective ortho-Alkylation of Phenols.

- ResearchGate. (2025). Alkylation of Toluene with t-Butyl Alcohol over Zeolite Catalysts.

- Michigan State University Chemistry. (n.d.). Mass Spectrometry.

- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts.

- University of California San Diego. (n.d.). Chapter 5: NMR.

- MDPI. (2024). Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans.

- ResearchGate. (2025). Intensive NMR Study of 1-t-Butyl-3-methyl-2,4-bis(2,4,6-tri-t-butylphenyl)-1,3-diphosphacyclobutane-2,4-diyl.

- ResearchGate. (2025). Metabolically Stable tert -Butyl Replacement.

- SpectraBase. (n.d.). tert-Butylbenzene - Optional[13C NMR] - Chemical Shifts.

- Stenutz. (n.d.). This compound.

- PubChem. (n.d.). Tert-Butylbenzene.

- Google Patents. (n.d.). US4270013A - Process for the separation of nitrotoluene isomers.

- Hypha Discovery. (n.d.). Metabolism of t-butyl groups in drugs.

- Thieme Chemistry. (n.d.). C-1 Building Blocks in Organic Synthesis.

- PubMed. (2015). Evaluation of tert-butyl isosteres: case studies of physicochemical and pharmacokinetic properties, efficacies, and activities.

- ResearchGate. (2025). The tert-butyl group in chemistry and biology.

- Google Patents. (n.d.). US3834997A - Method for the separation of ortho-and para-dihydroxy benzene isomers.

- Wikipedia. (n.d.). tert-Butylbenzene.

- YouTube. (2025). Organic Synthesis Revision:- Benzene and MethylBenzene (ADVANCED LEVEL).

- PubMed. (2015). Anti-inflammatory activity of the artificial antioxidants 2-tert-butyl-4-methoxyphenol (BHA), 2,6-di-tert-butyl-4-methylphenol (BHT) and 2,4,6-tri-tert-butylphenol (TBP), and their various combinations.

- ResearchGate. (2025). Reaction of 1,3,5-tri-tert-butylbenzene with 2,4,6,8-tetraiodo-2,4,6,8-tetraazabicyclo[3.3.0]octane-3,7-dione.

- BYJU'S. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 10 – Free PDF Download.

Sources

- 1. Buy this compound | 1074-92-6 [smolecule.com]

- 2. This compound [stenutz.eu]

- 3. echemi.com [echemi.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Friedel–Crafts alkylation of toluene with tert-butyl alcohol over Fe2O3-modified Hβ - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Evaluation of tert-butyl isosteres: case studies of physicochemical and pharmacokinetic properties, efficacies, and activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. durhamtech.edu [durhamtech.edu]

- 10. fr.cpachem.com [fr.cpachem.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

Synthesis of 1-tert-butyl-2-methylbenzene via Friedel-Crafts Alkylation: A Technical Guide to Controlling Ortho-Regioselectivity

Abstract: This technical guide provides an in-depth exploration of the synthesis of 1-tert-butyl-2-methylbenzene (o-tert-butyltoluene) via the Friedel-Crafts alkylation of toluene. While this classic electrophilic aromatic substitution is straightforward in principle, achieving regioselective control to favor the sterically hindered ortho isomer over the thermodynamically preferred para isomer presents a significant synthetic challenge. This document elucidates the mechanistic principles governing this selectivity, focusing on the critical role of kinetic versus thermodynamic control. A detailed, field-tested protocol for maximizing the yield of the target ortho-isomer is provided, alongside comprehensive guidelines for product isolation, purification, and characterization. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage ortho-alkylated aromatic scaffolds in their synthetic endeavors.

Part 1: Mechanistic Principles & The Challenge of Regioselectivity

The Friedel-Crafts alkylation is a cornerstone of organic synthesis for forming carbon-carbon bonds on aromatic rings.[1] The reaction proceeds via an electrophilic aromatic substitution (EAS) mechanism, which can be dissected into three primary steps.[1]

-

Generation of the Electrophile: A strong Lewis acid, typically anhydrous aluminum chloride (AlCl₃), abstracts a halide from an alkyl halide to generate a highly electrophilic carbocation.[1] In the case of tert-butyl chloride, the stable tertiary carbocation, (CH₃)₃C⁺, is readily formed.[2]

-

Electrophilic Attack: The π-electron system of the aromatic ring (toluene) acts as a nucleophile, attacking the tert-butyl carbocation. This attack forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex, temporarily disrupting the ring's aromaticity.

-

Deprotonation and Aromaticity Restoration: A weak base, typically the AlCl₄⁻ complex, abstracts a proton from the carbon bearing the new alkyl group, restoring the aromatic system and regenerating the AlCl₃ catalyst.

A critical determinant of the final product distribution is regioselectivity. The methyl group of toluene is an activating, ortho, para-directing group due to inductive effects and hyperconjugation. Consequently, the incoming electrophile will preferentially add to the ortho (C2/C6) or para (C4) positions.

However, the tert-butyl carbocation is sterically demanding. This bulkiness introduces a significant challenge:

-

Para-Substitution (Thermodynamic Product): Attack at the C4 position is sterically unhindered, leading to the most stable product, 1-tert-butyl-4-methylbenzene. This is the thermodynamically favored pathway.

-

Ortho-Substitution (Kinetic Product): Attack at the C2 position is sterically hindered by the adjacent methyl group. This pathway has a higher activation energy but can be favored under specific conditions.[3]

The key to synthesizing this compound is to operate under kinetic control . By maintaining low reaction temperatures, the system is provided with enough energy to overcome the activation barrier for the faster-forming ortho product, but not enough for the reaction to equilibrate to the more stable para product.[4][5] Higher temperatures allow the reaction to become reversible through dealkylation-realkylation sequences, inevitably leading to the thermodynamically stable para isomer as the major product.[6]

Part 2: Reagent and Catalyst Considerations

-

Alkylating Agent: While tert-butyl alcohol can be used, particularly with zeolite catalysts at higher temperatures, tert-butyl chloride is the reagent of choice for kinetically controlled reactions aiming for the ortho product.[2][7] Its reaction with AlCl₃ to form the carbocation is efficient at low temperatures.

-

Lewis Acid Catalyst: Anhydrous aluminum chloride (AlCl₃) is the most common and effective catalyst for this transformation.[2] It is crucial that the AlCl₃ be anhydrous, as moisture will react with it violently and deactivate it.

-

Solvent: While toluene can serve as both reactant and solvent, using an inert solvent like dichloromethane or carbon disulfide can offer better temperature control and moderation of the reaction rate, though for this protocol, excess toluene will be used.

Part 3: Detailed Experimental Protocol for Ortho-Selective Synthesis

This protocol is designed to favor the formation of the kinetic product, this compound. All operations must be conducted in a well-ventilated fume hood using anhydrous reagents and glassware.

Materials & Equipment:

-

Three-necked round-bottom flask (250 mL)

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Reflux condenser with a drying tube (e.g., filled with CaCl₂)

-

Ice-salt bath

-

Toluene (anhydrous)

-

tert-Butyl chloride

-

Aluminum chloride (anhydrous powder)

-

Ice-cold water and crushed ice

-

Diethyl ether (or other suitable extraction solvent)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Gas trap (scrubber containing dilute NaOH solution)

Procedure:

-

Reaction Setup: Assemble a dry 250 mL three-necked flask equipped with a magnetic stir bar, a dropping funnel, and a condenser. Attach a drying tube to the top of the condenser, leading to a gas trap to neutralize the HCl gas that will evolve.

-

Initial Charging: Charge the flask with 100 mL of anhydrous toluene. Begin stirring and cool the flask in an ice-salt bath to a temperature of 0°C to -5°C.

-

Catalyst Addition: While maintaining the low temperature and stirring, carefully add 5.0 g of anhydrous aluminum chloride to the toluene in small portions. The AlCl₃ is highly hygroscopic and reacts exothermically with any residual moisture; portion-wise addition is critical for safety and control.

-

Alkylating Agent Addition: Measure 15.0 mL of tert-butyl chloride into the dropping funnel. Add the tert-butyl chloride dropwise to the cold, stirred toluene-AlCl₃ mixture over a period of 30-45 minutes. Crucially, maintain the internal reaction temperature below 0°C throughout the addition. The reaction is exothermic, and rigorous temperature control is the most important parameter for maximizing the ortho-to-para ratio.

-

Reaction Period: After the addition is complete, allow the reaction mixture to stir in the ice-salt bath for an additional 2 hours, ensuring the temperature remains at or below 0°C.

-

Quenching: After the reaction period, slowly and carefully quench the reaction by adding approximately 50 g of crushed ice directly to the reaction flask, followed by the slow addition of 50 mL of ice-cold water. This process is highly exothermic and will generate significant HCl fumes. Perform this step with extreme caution.

-

Workup - Extraction: Transfer the quenched mixture to a separatory funnel. Add 50 mL of diethyl ether, shake gently, and allow the layers to separate. Collect the organic layer. Extract the aqueous layer twice more with 30 mL portions of diethyl ether.

-

Washing: Combine all organic extracts and wash them sequentially with 50 mL of water, 50 mL of saturated sodium bicarbonate solution (to neutralize residual acid), and finally with 50 mL of brine.

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate. Filter off the drying agent and remove the solvent (diethyl ether and excess toluene) using a rotary evaporator.

Part 4: Product Isolation and Purification

The crude product will be a mixture of tert-butyltoluene isomers (ortho, meta, and para) and potentially some di-tert-butylated products. The primary challenge is the separation of the constitutional isomers.

| Compound | Boiling Point (°C at 760 mmHg) |

| This compound (ortho) | ~190-200 °C[2][4][8] |

| 1-tert-butyl-3-methylbenzene (meta) | ~189 °C[7][9] |

| 1-tert-butyl-4-methylbenzene (para) | ~189-193 °C[1][5] |

As indicated in the table, the boiling points of the isomers are extremely close. Separation by fractional distillation is theoretically possible but requires a highly efficient column (e.g., a spinning band distillation apparatus or a long Vigreux column) and careful control over the distillation rate and temperature. The ortho-isomer, having the highest boiling point, will be enriched in the later fractions. For analytical purposes or when high purity is required, preparative gas chromatography (prep-GC) may be a more effective, albeit less scalable, alternative.

Part 5: Experimental Workflow and Characterization

The overall synthetic and analytical workflow is summarized in the diagram below.

Product Characterization:

-

Gas Chromatography-Mass Spectrometry (GC-MS): The ideal technique to determine the isomeric ratio (ortho:meta:para) in the crude product and to assess the purity of the fractions obtained after distillation.

-

¹H NMR Spectroscopy: Will confirm the structure. Key signals for this compound include a singlet for the nine tert-butyl protons, a singlet for the three methyl protons, and a characteristic multiplet pattern for the four aromatic protons.

-

¹³C NMR Spectroscopy: Provides definitive confirmation of the carbon skeleton and the substitution pattern on the aromatic ring.

Part 6: Safety Precautions

-

Anhydrous Aluminum Chloride (AlCl₃): Highly corrosive and reacts violently with water, releasing heat and HCl gas. Handle in a fume hood and avoid contact with skin and moisture.

-

tert-Butyl Chloride: Flammable liquid and irritant.

-

Toluene: Flammable liquid with toxic vapors. Avoid inhalation and skin contact.

-

Reaction Hazards: The reaction is exothermic and produces hydrogen chloride (HCl) gas, which is corrosive and toxic. The entire procedure must be performed in a well-ventilated fume hood with a gas trap. The quenching step is particularly hazardous due to vigorous gas evolution and exothermicity. Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

References

- BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction.

- Stenutz. (n.d.). 1-tert-butyl-3-methylbenzene.

- Stenutz. (n.d.). 1-tert-butyl-4-methylbenzene.

- Wikipedia. (n.d.). Thermodynamic and kinetic reaction control.

- Chemistry LibreTexts. (2024, March 17). 14.3: Kinetic vs. Thermodynamic Control of Reactions.

- ChemSynthesis. (2025, May 20). 1-tert-butyl-4-methylbenzene.

- PubChem. (n.d.). 4-tert-Butyltoluene.

- Stenutz. (n.d.). This compound.

- Science Mania. (2024, July 9). Why Friedel Craft Methylation of Toluene is Abnormal? (The concept of kinetically and thermodynamically control product).

- AdiChemistry. (n.d.). FRIEDEL CRAFTS ALKYLATION | MECHANISM | APPLICATIONS.

Sources

- 1. chemsynthesis.com [chemsynthesis.com]

- 2. Buy this compound | 1074-92-6 [smolecule.com]

- 3. This compound [stenutz.eu]

- 4. 4-tert-Butyltoluene | C11H16 | CID 7390 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-tert-Butyltoluene [webbook.nist.gov]

- 6. 1-tert-butyl-3-methylbenzene [stenutz.eu]

- 7. Page loading... [wap.guidechem.com]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. 1-tert-butyl-4-methylbenzene [stenutz.eu]

electrophilic substitution reactions of 1-tert-butyl-2-methylbenzene

An In-Depth Technical Guide to the Electrophilic Substitution Reactions of 1-tert-butyl-2-methylbenzene

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This compound presents a compelling case study in electrophilic aromatic substitution (EAS), where the interplay of electronic activation and profound steric hindrance dictates reaction outcomes. This guide provides a comprehensive analysis of the directive influences governing the regioselectivity of this molecule. We will delve into the mechanistic underpinnings of key EAS reactions—nitration, halogenation, sulfonation, and Friedel-Crafts reactions—supported by detailed experimental protocols and predictive insights. The causality behind experimental choices is elucidated to provide a framework for rational synthesis design involving similarly substituted aromatic systems.

The Structural and Electronic Landscape of this compound

The reactivity of an aromatic ring in electrophilic substitution is fundamentally governed by the electronic nature and spatial arrangement of its substituents.[1][2] In this compound, we have two alkyl groups positioned ortho to each other, creating a unique electronic and steric environment that directs the course of electrophilic attack.

Directive Influence of Constituent Groups

-

The Methyl Group (-CH₃): The methyl group is a classic activating, ortho, para-directing substituent.[3] Its activating nature stems from two primary effects:

-

Inductive Effect (+I): The methyl group, being sp³ hybridized, is less electronegative than the sp² hybridized carbons of the benzene ring. This difference leads to a donation of electron density through the sigma bond, enriching the ring and stabilizing the positively charged intermediate (the arenium ion or sigma complex) formed during electrophilic attack.[4][5]

-

Hyperconjugation: This is a resonance-like effect involving the delocalization of electrons from the C-H sigma bonds of the methyl group into the π-system of the aromatic ring. This delocalization further increases electron density at the ortho and para positions, making them more nucleophilic and stabilizing the intermediates of attack at these sites.[4][6][7][8]

-

-

The tert-Butyl Group (-C(CH₃)₃): The tert-butyl group is also an activating, ortho, para-director, but its influence is distinct from the methyl group.

-

Inductive Effect (+I): Like the methyl group, the tert-butyl group is an electron-donating substituent via the inductive effect, activating the ring towards electrophilic attack.[9]

-

Steric Hindrance: The most significant characteristic of the tert-butyl group is its immense steric bulk. This bulkiness severely impedes the approach of electrophiles to the two adjacent ortho positions.[10][11] Consequently, while electronically directing to both ortho and para positions, substitution is overwhelmingly favored at the less hindered para position.[9] Unlike the methyl group, the tert-butyl group cannot participate in hyperconjugation because it lacks α-hydrogens.[9][12]

-

Combined Directive Effects and Regioselectivity

In this compound, the directing effects of the two groups must be considered in concert. The positions on the ring are numbered as follows:

Caption: Numbering of the this compound ring.

-

Position C3: Ortho to the tert-butyl group and meta to the methyl group. This position is electronically disfavored by the methyl group and severely sterically hindered by the adjacent tert-butyl group. Attack here is highly unlikely.

-

Position C4: Meta to the tert-butyl group and para to the methyl group. This position is strongly activated by the methyl group and is sterically accessible. This is a highly probable site for substitution.

-

Position C5: Para to the tert-butyl group and meta to the methyl group. While electronically favored by the tert-butyl group, it is somewhat sterically shielded by the adjacent methyl group.

-

Position C6: Meta to the tert-butyl group and ortho to the methyl group. This position is activated by the methyl group, but less so than the para position (C4), and is sterically unhindered by the tert-butyl group.

Prediction: The cumulative effect points to Position C4 as the primary site of electrophilic attack. It benefits from the strong para-directing activation of the methyl group and is the least sterically encumbered position. Attack at C6 is a secondary possibility, with the product ratio depending heavily on the size of the electrophile and reaction conditions.

Caption: Logical workflow for predicting regioselectivity.

Core Electrophilic Substitution Reactions and Methodologies

The principles outlined above can be applied to predict the outcomes of specific electrophilic aromatic substitution reactions.

Nitration

Nitration introduces a nitro group (-NO₂) onto the aromatic ring, a crucial step in the synthesis of many pharmaceuticals and intermediates. The electrophile is the highly reactive nitronium ion (NO₂⁺), generated from a mixture of concentrated nitric and sulfuric acids.[13]

-

Regioselectivity: Given the moderate size of the nitronium ion, substitution is expected to overwhelmingly favor the electronically activated and sterically accessible C4 position. Studies on closely related structures, such as 1,2-di-tert-butylbenzene, confirm that nitration occurs preferentially at positions analogous to C4 and C5, away from the most hindered areas.[14] For p-tert-butyltoluene, nitration occurs primarily at the position ortho to the methyl group, reinforcing the prediction for C4 in our substrate.[15]

-

Causality in Protocol: The use of a mixed acid system (HNO₃/H₂SO₄) is critical; sulfuric acid acts as a catalyst by protonating nitric acid, facilitating the loss of a water molecule to generate the potent nitronium electrophile. The reaction is typically run at low temperatures (0-10 °C) to control the reaction rate and prevent over-nitration or side reactions, as nitration is a highly exothermic process.

Experimental Protocol: Nitration to 1-tert-butyl-4-nitro-2-methylbenzene

-

Preparation: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, cool this compound (1.0 eq) in glacial acetic acid to 0 °C in an ice-salt bath.

-

Nitrating Mixture: Slowly prepare a nitrating mixture by adding concentrated sulfuric acid (1.1 eq) to concentrated nitric acid (1.1 eq) at a temperature below 10 °C.

-

Addition: Add the cold nitrating mixture dropwise to the stirred solution of the substrate over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.

-

Reaction: After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: Carefully pour the reaction mixture onto crushed ice. The crude product will precipitate.

-

Purification: Collect the solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and then with a small amount of cold ethanol. Recrystallize the crude product from ethanol to yield the purified 4-nitro-1-tert-butyl-2-methylbenzene.

Caption: Workflow for the nitration of this compound.

Halogenation (Bromination)

Halogenation involves the substitution of a hydrogen atom with a halogen (e.g., Br, Cl). The reaction requires a Lewis acid catalyst, such as FeBr₃ or AlCl₃, to polarize the halogen molecule and generate a sufficiently powerful electrophile.[16][17]

-

Regioselectivity: The electrophilic species (e.g., 'Br⁺' complexed with the catalyst) is sterically demanding. This further reinforces the preference for attack at the most accessible C4 position, leading to 4-bromo-1-tert-butyl-2-methylbenzene as the predominant product.

-

Causality in Protocol: The Lewis acid catalyst is essential because diatomic halogens like Br₂ are not electrophilic enough to react with the aromatic ring directly. The catalyst accepts a lone pair from one of the bromine atoms, creating a highly polarized complex that effectively delivers a bromonium ion equivalent to the ring. The reaction is often run in a non-polar solvent like CCl₄ or CH₂Cl₂ to dissolve the non-polar starting materials.

Experimental Protocol: Bromination to 4-bromo-1-tert-butyl-2-methylbenzene

-

Setup: To a flask protected from moisture, add this compound (1.0 eq) dissolved in carbon tetrachloride.

-

Catalyst: Add anhydrous iron(III) bromide (FeBr₃, ~0.1 eq) to the solution.

-

Addition: Slowly add a solution of bromine (Br₂, 1.0 eq) in carbon tetrachloride dropwise at room temperature. The red-brown color of bromine should discharge as it reacts.

-

Reaction: Stir the mixture at room temperature until the bromine color has completely faded and the evolution of HBr gas ceases.

-

Workup: Quench the reaction by carefully adding water. Separate the organic layer, wash with aqueous sodium thiosulfate solution to remove any unreacted bromine, then with brine.

-

Purification: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography.

Sulfonation

Sulfonation introduces a sulfonic acid group (-SO₃H) onto the ring using fuming sulfuric acid (H₂SO₄ containing dissolved SO₃).[18] The electrophile is sulfur trioxide, SO₃.

-

Regioselectivity: SO₃ is a bulky electrophile, making this reaction highly sensitive to steric effects.[19] Attack will occur almost exclusively at the C4 position.

-

Reversibility: A key feature of sulfonation is its reversibility.[16][20] The sulfonic acid group can be removed by heating with dilute aqueous acid. This property allows the -SO₃H group to be used as a "blocking group." For instance, one could sulfonate at the para position, force another substitution to occur at an ortho/meta position, and then remove the sulfonic acid group.[20][21]

-

Causality in Protocol: Fuming sulfuric acid provides a high concentration of the SO₃ electrophile, driving the reaction forward. The insolubility of the starting material in sulfuric acid versus the solubility of the product sulfonic acid provides a visual cue for reaction completion.[18]

Experimental Protocol: Sulfonation to this compound-4-sulfonic acid

-

Setup: In a flask, carefully add this compound (1.0 eq) to fuming sulfuric acid (2-3 eq) at 0 °C.

-

Reaction: Allow the mixture to warm to room temperature and stir for several hours until the hydrocarbon layer disappears, indicating the formation of the soluble sulfonic acid.

-

Workup: Carefully pour the reaction mixture onto a large amount of crushed ice.

-

Isolation: The sulfonic acid can often be isolated by "salting out." Add solid sodium chloride to the cold aqueous solution, which causes the sodium salt of the sulfonic acid to precipitate.

-

Purification: Collect the precipitate by filtration and wash with a saturated NaCl solution. The product can be further purified by recrystallization from water.

Friedel-Crafts Acylation

Friedel-Crafts acylation is a reliable method for introducing an acyl group (-COR) to an aromatic ring using an acyl halide or anhydride with a Lewis acid catalyst.

-

Regioselectivity: The acylium ion (R-C≡O⁺) electrophile is very bulky. Therefore, substitution will be highly selective for the least hindered C4 position.

-

Causality in Protocol: A stoichiometric amount of AlCl₃ is required because the catalyst complexes with the product ketone, deactivating it and preventing further reaction. This complexation is broken during the aqueous workup. The deactivation of the product is a major advantage of acylation over alkylation, as it prevents polysubstitution.[22]

Experimental Protocol: Acylation to 1-(4-tert-butyl-5-methylphenyl)ethan-1-one

-

Setup: Suspend anhydrous aluminum chloride (AlCl₃, 1.1 eq) in a dry solvent like dichloromethane under an inert atmosphere. Cool the suspension to 0 °C.

-

Acylium Ion Formation: Slowly add acetyl chloride (CH₃COCl, 1.0 eq) to the AlCl₃ suspension.

-

Addition: Add a solution of this compound (1.0 eq) in dichloromethane dropwise to the reaction mixture, keeping the temperature at 0 °C.

-

Reaction: After addition, allow the reaction to stir at room temperature for a few hours until completion (monitored by TLC).

-

Workup: Slowly and carefully pour the reaction mixture onto crushed ice containing concentrated HCl to decompose the aluminum chloride complex.

-

Purification: Separate the organic layer, wash with water, sodium bicarbonate solution, and brine. Dry over anhydrous Na₂SO₄, filter, and evaporate the solvent. The resulting ketone can be purified by distillation or chromatography.

Caption: General mechanism for Friedel-Crafts Acylation.

Summary of Predicted Regioselectivity

The outcomes of the primary electrophilic substitution reactions on this compound are dictated by a consistent theme: the strong electronic activation from the methyl group directing to C4 and C6, with the overwhelming steric bulk of the tert-butyl group favoring attack at the less hindered C4 position.

| Reaction | Electrophile | Expected Major Product | Expected Minor Product(s) | Key Controlling Factor(s) |

| Nitration | NO₂⁺ | 4-Nitro-1-tert-butyl-2-methylbenzene | 6-Nitro-1-tert-butyl-2-methylbenzene | Electronic activation at C4 (para to -CH₃) |

| Bromination | 'Br⁺' | 4-Bromo-1-tert-butyl-2-methylbenzene | 6-Bromo-1-tert-butyl-2-methylbenzene | Steric hindrance and electronic activation |

| Sulfonation | SO₃ | This compound-4-sulfonic acid | Minimal | High sensitivity to steric hindrance |

| Acylation | RCO⁺ | 4-Acyl-1-tert-butyl-2-methylbenzene | Minimal | Extreme sensitivity to steric hindrance |

Conclusion

This compound serves as an excellent model for understanding the competitive nature of electronic and steric effects in electrophilic aromatic substitution. The synergy between the electron-donating methyl group and the sterically demanding tert-butyl group channels incoming electrophiles with remarkable predictability, primarily to the 4-position. For scientists engaged in the synthesis of complex molecules, a thorough grasp of these directing principles is not merely academic; it is a prerequisite for designing efficient, high-yield synthetic routes, minimizing the formation of undesirable isomers, and streamlining purification processes. The protocols and mechanistic rationale presented in this guide offer a robust framework for leveraging this knowledge in practical research and development applications.

References

- Master Organic Chemistry. (2017).

- Wikipedia. (n.d.).

- Chemistry Steps. (n.d.). Electrophilic Aromatic Substitution – The Mechanism. [Link]

- BYJU'S. (n.d.). Electrophilic Substitution Reaction Mechanism. [Link]

- Chemistry LibreTexts. (2020). 18.

- Chemguide. (n.d.). electrophilic substitution in methylbenzene and nitrobenzene. [Link]

- Chemistry Stack Exchange. (2017).

- Quora. (2018). How does the methyl group o-p directing?. [Link]

- Filo. (2025). The o/p-directing effect of methyl group in electrophilic substitution. [Link]

- Michigan State University Chemistry. (n.d.).

- University of Calgary Chemistry. (n.d.).

- Chemistry Stack Exchange. (2014). Why methyl group is 2,4-directing?. [Link]

- Scribd. (n.d.). Electrophilic Substitution in Benzene. [Link]

- Chemistry LibreTexts. (2021). 8.11: Multiple Substituents- Directing Effects. [Link]

- Unnamed Source. (2022). Chemistry of Benzene: Electrophilic Aromatic Substitution. No direct URL available.

- JoVE. (2023).

- ResearchGate. (2025).

- Chemistry Stack Exchange. (2015). Order of electrophilic substitution. [Link]

- University of Calgary Chemistry. (n.d.). Ch12 : Substituent Effects. [Link]

- Chemistry LibreTexts. (2023). 16.

- Royal Society of Chemistry. (n.d.). Unveiling the regioselectivity in electrophilic aromatic substitution reactions of deactivated benzenes through molecular electron density theory. [Link]

- EduBirdie. (n.d.). Friedel-Crafts Alkylation | Eastern Kentucky University. [Link]

- Unnamed Source. (2014). The Friedel-Crafts Reaction. No direct URL available.

- Unnamed Source. (n.d.). Chapter 12: Reactions of Arenes: Electrophilic Aromatic Substitution. No direct URL available.

- Unnamed Source. (n.d.). Friedel-Crafts Alkylation: Synthesis of p-di-t-butylbenzene. No direct URL available.

- Chemistry LibreTexts. (2019). 17.

- YouTube. (2018). Friedel Crafts Alkylation of Benzene Reaction Mechanism. [Link]

- Unnamed Source. (n.d.).

- YouTube. (2023).

- Unnamed Source. (2025). Chemistry of 1,2-di-tert.Butylbenzene and derivatives i. nitration of 1,2-di-tert.butylbenzene. No direct URL available.

- Doc Brown's Chemistry. (n.d.).

- Master Organic Chemistry. (2018). Aromatic Synthesis (3) – Sulfonyl Blocking Groups. [Link]

- Alfred St

- CSIR NET LIFE SCIENCE COACHING. (n.d.).

- ResearchGate. (2025). Reaction of 1,3,5-tri-tert-butylbenzene with 2,4,6,8-tetraiodo-2,4,6,8-tetraazabicyclo[3.3.0]octane-3,7-dione. [Link]

- Doc Brown's Chemistry. (n.d.).

- Filo. (2025). The partial rate factors for nitration of tert-butylbenzene are as shown. [Link]

- Unnamed Source. (n.d.). 5-[4-(4-bromoanilino)phthalazin-1-yl]-N-tert-butyl-2-methylbenzene-1-sulfonamide. No direct URL available.

- Chemistry LibreTexts. (2023). Halogenation of Benzene and Methylbenzene. [Link]

- YouTube. (2023).

Sources

- 1. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. quora.com [quora.com]

- 7. The o/p-directing effect of methyl group in electrophilic substitution re.. [askfilo.com]

- 8. scribd.com [scribd.com]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 10. Aromatic Reactivity [www2.chemistry.msu.edu]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 13. benzene methylbenzene naphthalene mechanism nitration electrophilic substitution in benzene nitro-aromatic products reactions uses physical properties nitroaromatics nitroarenes nitrobenzene 1-methyl-2-nitrobenzene preparation advanced A level organic chemistry revision notes doc brown [docbrown.info]

- 14. researchgate.net [researchgate.net]

- 15. Video: Directing and Steric Effects in Disubstituted Benzene Derivatives [jove.com]

- 16. Electrophilic Aromatic Substitution – The Mechanism - Chemistry Steps [chemistrysteps.com]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. benzene methylbenzene naphthalene Electrophilic substitution ring sulfonation of arenes mechanism properties uses of alkylbenzenesulfonic acids benzenesulfonic acid methylbenzene sulfonic acid advanced A level organic chemistry revision notes doc brown [docbrown.info]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. masterorganicchemistry.com [masterorganicchemistry.com]

- 21. letstalkacademy.com [letstalkacademy.com]

- 22. cdn.vanderbilt.edu [cdn.vanderbilt.edu]

steric hindrance effects of tert-butyl group in methylbenzene

An In-depth Technical Guide to the Steric Hindrance Effects of the Tert-Butyl Group in Methylbenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tert-butyl group is a cornerstone of molecular design in organic chemistry, prized for its profound steric influence. When appended to a methylbenzene (toluene) framework, its effects are multifaceted, dictating reaction regioselectivity, altering benzylic reactivity, and influencing molecular conformation. This technical guide provides an in-depth exploration of these steric hindrance effects, offering a synthesis of fundamental principles, quantitative data, and practical experimental insights. We will dissect the impact of the tert-butyl group on electrophilic aromatic substitution and benzylic reactions, supported by detailed protocols and mechanistic diagrams. This guide is intended for researchers, scientists, and drug development professionals who seek to leverage the unique properties of the tert-butyl group for precise chemical synthesis and rational drug design.

Introduction: Quantifying the Steric Profile of the Tert-Butyl Group

Steric hindrance refers to the spatial arrangement of atoms within a molecule, where the size of substituent groups can impede chemical reactions or dictate conformational preferences.[1] The tert-butyl group, -C(CH₃)₃, is arguably the most iconic sterically demanding substituent in organic chemistry.[1] Its three methyl groups, projecting from a central quaternary carbon, create a bulky, conformationally rigid, and non-polar domain that exerts significant spatial control over adjacent reaction centers.[1]

A quantitative measure of a substituent's steric demand is its A-value, which represents the difference in Gibbs free energy (ΔG) between the axial and equatorial conformations of a monosubstituted cyclohexane.[2] A larger A-value signifies a greater preference for the less sterically hindered equatorial position.[2] The tert-butyl group possesses one of the highest A-values, effectively "locking" the cyclohexane ring in a conformation where it occupies the equatorial position to avoid destabilizing 1,3-diaxial interactions.[1][3] This powerful conformational preference underscores its utility as a steric directing group.

| Substituent | A-value (kcal/mol) |

| Methyl (-CH₃) | 1.74[2] |

| Ethyl (-CH₂CH₃) | 1.79[3] |

| Isopropyl (-CH(CH₃)₂) | 2.15[3] |

| Tert-Butyl (-C(CH₃)₃) | ~5.0 [2] |

Table 1: Comparison of A-values for common alkyl substituents, illustrating the exceptional steric bulk of the tert-butyl group.[2][3]

This immense steric footprint is the primary driver for the regiochemical and stereochemical outcomes observed in reactions involving tert-butyl substituted methylbenzene.

Influence on Electrophilic Aromatic Substitution (EAS)

The interplay between electronic and steric effects is vividly demonstrated in the electrophilic aromatic substitution of tert-butylated toluenes. Alkyl groups, including both methyl and tert-butyl, are generally considered activating groups and ortho, para-directors in EAS.[4] This is due to their electron-donating nature through inductive effects and hyperconjugation, which stabilize the positively charged intermediate (arenium ion) formed during the reaction.[5]

However, the sheer size of the tert-butyl group introduces a significant steric barrier to electrophilic attack at the ortho positions.[1][6] This leads to a dramatic shift in product distribution, favoring substitution at the sterically accessible para position.

Regioselectivity in Nitration: Toluene vs. Tert-Butylbenzene

A classic example is the nitration of toluene versus p-tert-butyltoluene or tert-butylbenzene. While the methyl group in toluene offers minimal steric hindrance, allowing for substantial ortho substitution, the tert-butyl group effectively shields the adjacent positions.[4][7]

| Substrate | Ortho (%) | Meta (%) | Para (%) |

| Toluene | 58.5 | 4.5 | 37 |

| Tert-Butylbenzene | 16 | 8 | 75 |

Table 2: Product distribution for the nitration of toluene and tert-butylbenzene, highlighting the steric effect of the tert-butyl group on regioselectivity.[7][8]

The data clearly shows that while both methyl and tert-butyl groups are ortho, para-directing, the steric hindrance of the tert-butyl group drastically reduces the yield of the ortho product, making the para product the overwhelmingly major isomer.[7][8]

Caption: Steric hindrance in electrophilic aromatic substitution.

Experimental Protocol: Friedel-Crafts Alkylation of Toluene

The synthesis of p-tert-butyltoluene itself is a prime example of sterically controlled EAS. The Friedel-Crafts alkylation of toluene with tert-butyl chloride, catalyzed by a Lewis acid like AlCl₃, predominantly yields the para isomer.[9][10]

Objective: To synthesize 4-tert-butyltoluene via Friedel-Crafts alkylation, demonstrating the regioselective influence of steric hindrance.

Materials:

-

Toluene (anhydrous)

-

Tert-butyl chloride

-

Aluminum chloride (anhydrous, AlCl₃)

-

Round-bottom flask with magnetic stirrer

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Diethyl ether

-

Crushed ice

-

Gas trap (containing dilute NaOH)

Procedure:

-

Setup: Assemble a clean, dry round-bottom flask with a magnetic stir bar, a dropping funnel, and a gas outlet connected to a gas trap.[10]

-

Initial Charging: In a fume hood, charge the flask with anhydrous toluene.[9]

-

Cooling: Cool the flask in an ice bath to between 0-5 °C.[9][10]

-

Catalyst Addition: With continuous stirring, carefully add anhydrous aluminum chloride to the cooled toluene in portions.[9]

-

Alkylating Agent Addition: Add tert-butyl chloride dropwise from the dropping funnel over 30-60 minutes, ensuring the temperature remains between 0-5 °C.[9]

-

Reaction: After the addition is complete, continue stirring the mixture in the ice bath for an additional 1-2 hours to ensure the reaction goes to completion.[9]

-

Quenching: Slowly and carefully pour the reaction mixture over crushed ice to quench the reaction and decompose the aluminum chloride complex.[9]

-

Extraction: Transfer the mixture to a separatory funnel and extract the organic product with diethyl ether.[9]

-

Washing: Wash the organic layer sequentially with water and sodium bicarbonate solution.

-

Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation. The crude product can be purified by distillation.[11]

Caption: Workflow for Friedel-Crafts alkylation of toluene.

Effects on Benzylic Reactivity

The steric bulk of a tert-butyl group also influences reactions at the benzylic position (the methyl group of toluene). This is particularly evident in free radical reactions, such as benzylic halogenation.

The stability of the benzylic radical intermediate is a key factor in these reactions. The order of radical stability is tertiary > secondary > primary.[12] While a tert-butyl group on the ring does not change the primary nature of the benzylic carbon of the methyl group, its steric presence can hinder the approach of bulky reagents.

In the case of radical bromination of alkylbenzenes, the reactivity generally follows the stability of the benzylic radical formed.[12] For instance, comparing toluene, ethylbenzene, isopropylbenzene, and tert-butylbenzene, the reactivity towards radical halogenation is expected to increase with the substitution at the benzylic position.[12]

However, the tert-butyl group itself is generally unreactive towards typical benzylic oxidation or halogenation conditions due to the absence of benzylic hydrogens on its own structure and the strength of its C-C bonds. This property is exploited in drug design, where a tert-butyl group can act as a "metabolic shield," sterically hindering an adjacent, metabolically labile site from enzymatic degradation, thereby increasing the drug's half-life.[1][13]

Applications in Drug Development and Medicinal Chemistry

The predictable and powerful steric effects of the tert-butyl group make it a valuable tool for medicinal chemists.[5]

-

Metabolic Shielding: As mentioned, a strategically placed tert-butyl group can sterically block sites of metabolism (e.g., by cytochrome P450 enzymes), enhancing a drug's pharmacokinetic profile.[1][13]

-

Receptor Selectivity: The defined size and shape of the tert-butyl group can be used to achieve selective binding to a specific receptor or enzyme active site.[14] Its bulk can create favorable van der Waals interactions or, conversely, prevent binding to an undesired off-target.

-

Modulating Lipophilicity: The non-polar nature of the tert-butyl group can increase the lipophilicity of a molecule, which can be crucial for its ability to cross cell membranes and reach its biological target.[13]

For example, the drug Ivacaftor contains two tert-butyl groups, one of which adds lipophilic character and improves the pharmacokinetic profile.[13]

Conclusion

The steric hindrance imparted by a tert-butyl group on a methylbenzene core is a powerful and predictable tool for controlling chemical reactivity and designing molecules with specific properties. Its dominant effect in electrophilic aromatic substitution, forcing a strong preference for para substitution, provides a reliable strategy for regioselective synthesis. Furthermore, its ability to act as a metabolic shield and modulate receptor interactions makes it an indispensable substituent in modern drug discovery. A thorough understanding of the principles outlined in this guide allows researchers and drug development professionals to harness the "tert-butyl effect" for the rational design of novel chemical entities and synthetic pathways.

References

- Vertex AI Search. (2017).

- BenchChem. (2025). The Tert-Butyl Group: An In-depth Technical Guide to its Electron-Donating Properties and Impact in Drug Development.

- BenchChem. (2025). The Tert-Butyl Group: An In-depth Technical Guide to its Steric Hindrance Effects.

- Wikipedia. A value.

- Wikipedia.

- ResearchGate. (2025). The tert-butyl group in chemistry and biology.

- Hypha Discovery Blogs. Metabolism of t-butyl groups in drugs.

- Master Organic Chemistry. (2014). Ranking The Bulkiness Of Substituents On Cyclohexanes: "A-Values".

- Brainly.com. (2024). What is the order of toluene, ethylbenzene, isopropylbenzene, and tert-butylbenzene in the radical.

- BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 4-tert-Butyltoluene.

- Chemistry LibreTexts. (2019). 16.13: Electrophilic Aromatic Substitution of Substituted Benzenes.

- Master Organic Chemistry. (2017).

- BenchChem. (2025).

- Pearson.

- ChemicalBook. 4-tert-Butyltoluene synthesis.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. A value - Wikipedia [en.wikipedia.org]